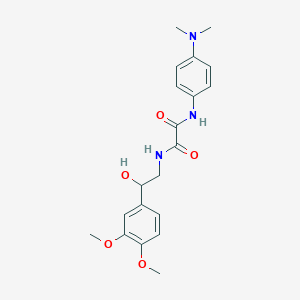

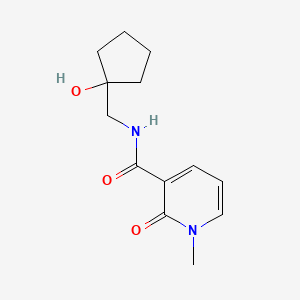

N-((1-hydroxycyclopentyl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((1-hydroxycyclopentyl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C13H18N2O3 and its molecular weight is 250.298. The purity is usually 95%.

BenchChem offers high-quality N-((1-hydroxycyclopentyl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-hydroxycyclopentyl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Metabolic Studies and Drug Discovery

N-((1-hydroxycyclopentyl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, while not directly mentioned, can be related to research involving the metabolism and disposition of potent compounds in drug discovery. For instance, studies involving 19F-nuclear magnetic resonance (NMR) spectroscopy have supported the development of drug candidates by elucidating the metabolic fate and excretion balance of related compounds in rats and dogs. This approach helps in understanding how potential drugs are metabolized and eliminated, highlighting the importance of metabolic studies in the selection of drug candidates (Monteagudo et al., 2007).

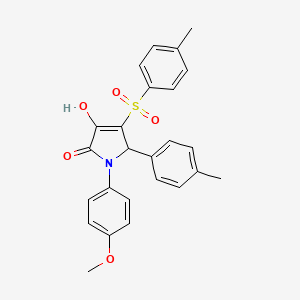

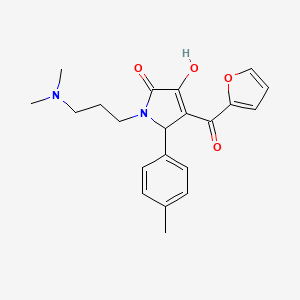

Synthesis of Heterocycles

Research into the synthesis of heterocyclic compounds from amino acids showcases the versatility of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates and their tautomers. These efforts are foundational in creating novel functionalized heterocycles, which are critical in drug development and the study of biological activity. The ability to construct diverse heterocyclic frameworks from simple starting materials underlines the significance of innovative synthetic routes in medicinal chemistry (Grošelj et al., 2013).

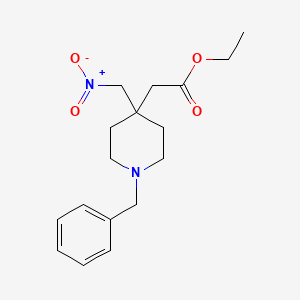

Development of Amino Acid-like Building Blocks

The synthesis of novel heterocyclic amino acid-like building blocks, such as regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, demonstrates the continuous search for new molecular entities in drug discovery. These building blocks, prepared from β-enamino ketoesters, provide a versatile foundation for the development of compounds with potential therapeutic applications. The detailed structural assignments of these molecules underscore the importance of molecular architecture in the discovery and optimization of drug candidates (Bruzgulienė et al., 2022).

N-Methoxy-N-methylamides in Organic Synthesis

The application of N-methoxy-N-methylamides, also known as Weinreb amides, in organic synthesis highlights their utility in the formation of ketones through stable metal-chelated intermediates. This aspect is crucial for constructing complex molecules without the formation of side products, demonstrating the strategic role of functional groups and intermediates in synthetic organic chemistry. The adoption of Weinreb amides in various synthetic routes reflects the ongoing evolution of methodologies to streamline the synthesis of complex organic molecules (Lee, 2007).

Eigenschaften

IUPAC Name |

N-[(1-hydroxycyclopentyl)methyl]-1-methyl-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-15-8-4-5-10(12(15)17)11(16)14-9-13(18)6-2-3-7-13/h4-5,8,18H,2-3,6-7,9H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPXDLMPLKZLEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC2(CCCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-hydroxycyclopentyl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2586486.png)

![2-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-4-carboxamide](/img/structure/B2586487.png)

![2-(5,6-Dimethylpyrimidin-4-yl)-N-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2586489.png)

![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2586493.png)

![2-[5-(4-methylphenyl)tetrazol-2-yl]-N-phenylacetamide](/img/structure/B2586497.png)

![1-((4-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2586504.png)